Bienvenue dans la boutique en ligne BenchChem!

Hepcidin-1

Iron homeostasis Gene regulation Paralog divergence

Hepcidin-1 (mouse) is a 25-amino acid, cysteine-rich endogenous peptide hormone encoded by the murine Hamp1 gene. It functions as the principal negative regulator of systemic iron homeostasis by binding to and inducing the internalization and lysosomal degradation of ferroportin (FPN1), the sole known vertebrate iron exporter.

Molecular Formula
Molecular Weight
Cat. No. B1576454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin-1 (Mouse) for Iron Metabolism Research: Product Specification and Baseline Characterization


Hepcidin-1 (mouse) is a 25-amino acid, cysteine-rich endogenous peptide hormone encoded by the murine Hamp1 gene. It functions as the principal negative regulator of systemic iron homeostasis by binding to and inducing the internalization and lysosomal degradation of ferroportin (FPN1), the sole known vertebrate iron exporter . With a molecular weight of 2754.24 Da and the molecular formula C111H169N31O35S8, Hepcidin-1 is the functional murine ortholog of human hepcidin-25 (HAMP) and is structurally stabilized by four intramolecular disulfide bonds formed by its eight conserved cysteine residues . Unlike the human genome—which encodes a single HAMP gene—the mouse genome contains two paralogous hepcidin genes (Hamp1 and Hamp2), with Hepcidin-1 being the dominant iron-regulatory isoform expressed in the liver in response to both iron loading and inflammatory stimuli .

Why Hepcidin-1 Cannot Be Replaced by Hepcidin-2, Hepcidin-20, or Synthetic Mini-Hepcidins in Murine Iron Homeostasis Studies


Generic substitution among hepcidin-class peptides is precluded by fundamental sequence-activity and species-paralog divergences. Mouse Hepcidin-1 and Hepcidin-2 share only 68% amino acid identity despite perfect conservation of all eight cysteine residues, and critically, Hamp1 expression responds to both iron overload and inflammation whereas Hamp2 responds exclusively to iron loading . Furthermore, deletion of the five N-terminal amino acids—yielding hepcidin-20—results in complete loss of ferroportin internalization and degradation activity; only the full-length 25-amino acid form (hepcidin-25 in human, Hepcidin-1 in mouse) is biologically active toward ferroportin . Synthetic mini-hepcidins, while more synthetically accessible and sometimes more potent in vitro, exhibit altered pharmacokinetics, tissue distribution, and receptor interaction modes compared to the native full-length peptide, making them non-interchangeable for mechanistic studies requiring endogenous-like pharmacology .

Hepcidin-1 (Mouse) Quantitative Differentiation Evidence: Head-to-Head Assay Data Against Closest Analogs and Alternatives


Differential Iron-Regulatory Gene Induction: Hepcidin-1 Responds to Both Iron and Inflammation; Hepcidin-2 Responds Only to Iron

Mouse Hepcidin-1 and Hepcidin-2 exhibit fundamentally distinct transcriptional regulatory programs. In a comparative gene expression study, Hamp1 (encoding Hepcidin-1) mRNA was upregulated in the liver in response to both carbonyl-iron and iron-dextran overload, as well as by inflammatory stimuli. In contrast, Hamp2 (encoding Hepcidin-2) responded only to iron overload conditions, with no detectable induction by inflammation . Additionally, Hepcidin-1 mRNA expression shows dominant hepatic expression with low-level cardiac expression, whereas Hepcidin-2 transcripts are detected at high levels in the pancreas—a tissue where Hepcidin-1 expression is minimal . The predicted mature peptides share only 68% amino acid identity, with all eight cysteine residues perfectly conserved .

Iron homeostasis Gene regulation Paralog divergence

N-Terminal Dependence for Ferroportin Degradation: Full-Length Hepcidin-1 (25-aa) Is Active; Hepcidin-20 Is Functionally Inert

Serial N-terminal deletion of hepcidin causes progressive loss of ferroportin (FPN) degradation activity, with complete ablation when five N-terminal residues (DTHFP) are removed to yield hepcidin-20 (hep20). In a ferroportin-GFP degradation assay in HEK293 cells treated with 1 μM peptide for 24 hours, hep25 (full-length) retained 100% relative activity (set as reference), hep24 (del-D) retained substantial activity, while hep20 (del-DTHFP) showed near-zero ferroportin-GFP degradation, comparable to untreated controls . In an independent study using ferroportin-GFP-expressing cells, FPN was internalized and degraded only after treatment with hepcidin-25, but not with hepcidin-22 or hepcidin-20 . NMR structural analysis further revealed that hepcidin-20 exists as a monomer in solution, whereas hepcidin-25 readily aggregates—a property that may contribute to the differential activities of the two isoforms .

Ferroportin degradation Structure-activity relationship N-terminal truncation

Potency in Macrophage Ferroportin Downregulation: IC50 of ~300 nM in THP-1 Cells with Cell-Type Selectivity Over Intestinal Epithelia

Hepcidin-1 exhibits dose-dependent ferroportin downregulation with distinct cell-type selectivity. In THP-1 macrophage cells, exposure to 1 μM hepcidin resulted in a rapid (within 4 hours) decrease in ferroportin protein expression from 1.1 ± 0.05 a.u. (control) to 0.5 ± 0.06 a.u. (P<0.001), with a calculated IC50 of approximately 300 nM . Strikingly, in Caco-2 intestinal epithelial cells, hepcidin produced no significant effect on ferroportin expression even at 3 μM (control: 1.0 ± 0.28 a.u.; +hepcidin: 1.4 ± 0.26 a.u.; P>0.1), indicating an approximately >10-fold selectivity window for macrophage-lineage cells over intestinal epithelia . This cell-type selectivity is consistent with the paramount physiological role of macrophages in maintaining iron supply for erythropoiesis through hepcidin-regulated iron recycling . By comparison, the human hepcidin-25 EC50 for ferroportin internalization in HEK293-based assays was reported as 67.8 nM , though these assays differ in cell background and readout methodology.

IC50 Macrophage iron recycling Cell-type selectivity

In Vivo Hypoferremic Efficacy: 80% Serum Iron Reduction Within 1 Hour Sustained Beyond 48 Hours After a Single 50-μg Dose

A single intraperitoneal injection of synthetic hepcidin-25 (the human ortholog of mouse Hepcidin-1) in mice caused a rapid, dose-dependent fall in serum iron. A 50-μg dose produced an 80% reduction in serum iron levels compared to vehicle-treated controls, with the full hypoferremic effect manifesting within 1 hour of injection . Serum iron remained suppressed for more than 48 hours post-injection, demonstrating sustained pharmacodynamic action from a single bolus dose . Using radiolabeled hepcidin, the serum hepcidin concentration achieved at the 50-μg dose was measured at 1.4 μM, which is consistent with the in vitro IC50 for ferroportin degradation . The radiolabeled peptide accumulated preferentially in ferroportin-rich organs—liver, spleen, and proximal duodenum—confirming target-tissue engagement . In contrast, the N-terminally truncated hepcidin-20 peptide failed to induce significant hypoferremia when injected in mice at comparable doses, consistent with its lack of in vitro ferroportin-degrading activity .

In vivo pharmacology Hypoferremia Dose-response

Unique Osteoclastogenic Activity: Hepcidin-1 Upregulates TRAP, Cathepsin K, and MMP-9 While Downregulating FPN1 in Osteoclast Precursors

Mouse Hepcidin-1 (MH1) possesses a functionally distinct osteoclastogenic activity that has not been reported for mouse Hepcidin-2 or truncated hepcidin isoforms. Treatment of RAW264.7 osteoclast precursor cells with MH1 significantly increased the number of TRAP-positive multinucleated cells (MNCs) and upregulated mRNA levels of osteoclast marker genes including TRAP, cathepsin K, and MMP-9, with concomitant increases in TRAP-5b protein secretion . Mechanistically, MH1 downregulated FPN1 protein levels in RAW264.7 cells in a concentration-dependent manner (0–800 nM, 20-hour treatment), leading to increased intracellular iron concentrations that drive osteoclast differentiation . This bone-resorptive activity is distinct from the canonical iron-regulatory function and represents a tissue-specific effect not documented for Hepcidin-2. In vivo, overexpression of hepcidin in an ovariectomized (OVX) mouse model significantly inhibited the number of osteoclasts in femoral bone and decreased serum CTX (C-terminal telopeptide of type I collagen) concentration, indicating that the osteoclast regulatory effects are bidirectional and context-dependent .

Osteoclast differentiation Bone metabolism Ferroportin downregulation

Native Hepcidin-1 vs. Synthetic Peptidomimetics: EC50 Comparison in Ferroportin Internalization Assay Reveals 49-Fold Potency Gap

In a cell-based ferroportin internalization assay, native hepcidin (hepcidin-25) exhibited an EC50 of 67.8 nM, compared to EC50 values of 16.5 nM and 1.39 nM for the synthetic oral hepcidin peptidomimetics PN20076 and PN20089, respectively . The most potent peptidomimetic (PN20089) was approximately 49-fold more potent than native hepcidin in this assay. The injectable hepcidin mimetic PTG-300 (currently in Phase 2 clinical trials) showed an EC50 of 6.12 nM, representing an ~11-fold potency advantage . However, these peptidomimetics are structurally simplified peptides that mimic only the N-terminal 7–9 residues of hepcidin and lack the full hairpin structure with four disulfide bonds that characterizes native Hepcidin-1 . The full-length peptide's disulfide-stabilized structure confers distinct proteolytic stability, receptor interaction kinetics, and tissue biodistribution properties that are absent in mini-hepcidins. Notably, despite their higher in vitro potency, mini-hepcidins achieve comparable in vivo serum iron reduction (~66% reduction from ~30 μM to ~10 μM after two oral doses in wild-type mice) to that reported for native hepcidin (80% reduction after a single 50-μg intraperitoneal dose), indicating that in vitro potency does not linearly translate to in vivo efficacy .

Peptidomimetic EC50 Ferroportin internalization assay

Hepcidin-1 (Mouse) Optimal Research Application Scenarios Based on Verified Differential Evidence


Murine Inflammation-Driven Iron Dysregulation Models (Anemia of Chronic Disease)

Hepcidin-1 is the only murine hepcidin paralog whose expression is induced by both iron overload and inflammatory stimuli . This makes it the exclusive choice for studies modeling anemia of chronic disease (ACD) or anemia of inflammation (AI), where hepcidin overproduction driven by IL-6/STAT3 signaling is the central pathogenic mechanism. Hepcidin-2 cannot substitute in these models because it lacks inflammatory responsiveness. Researchers should select Hepcidin-1 when experimentally inducing hypoferremia via LPS, turpentine, or cytokine challenges in wild-type or disease-model mice.

Ferroportin Internalization and Degradation Mechanistic Studies Requiring Full-Length Native Peptide

Only the full-length 25-amino acid Hepcidin-1 peptide induces ferroportin internalization and lysosomal degradation; the N-terminally truncated hepcidin-20 isoform is completely inactive at concentrations up to 1 μM in standardized ferroportin-GFP degradation assays . For studies requiring authentic ligand-receptor pharmacology—including ferroportin ubiquitination, endocytosis, and co-degradation of the hepcidin-ferroportin complex—the full-length native peptide is mandatory. Mini-hepcidins, while more synthetically tractable, engage ferroportin through a simplified binding mode that may not recapitulate the conformational changes induced by the native hairpin-structured ligand .

Macrophage-Selective Iron Recycling Assays with Cell-Type Specificity Controls

Hepcidin-1 demonstrates pronounced macrophage selectivity, with an IC50 of approximately 300 nM for ferroportin downregulation in THP-1 macrophages, while producing no significant ferroportin modulation in Caco-2 intestinal epithelial cells even at 3 μM (>10-fold selectivity window) . This cell-type specificity is critical for experimental designs investigating the differential sensitivity of macrophage iron recycling versus enterocyte iron absorption. Researchers can leverage this selectivity to titrate hepcidin concentrations that affect macrophage iron release without confounding effects on intestinal iron uptake in co-culture or in vivo models.

Osteoclast Differentiation and Bone Metabolism Studies at the Iron-Bone Interface

Mouse Hepcidin-1 uniquely promotes osteoclast differentiation in vitro by upregulating TRAP, cathepsin K, and MMP-9 expression while downregulating FPN1 protein and increasing intracellular iron in RAW264.7 osteoclast precursors . This osteoclastogenic activity, which is not documented for Hepcidin-2, positions Hepcidin-1 as the required reagent for research at the intersection of iron metabolism and bone biology—including studies on iron-overload-associated osteoporosis, postmenopausal bone loss, and the effects of hepcidin modulation on skeletal homeostasis. The bidirectional, context-dependent nature of this effect (osteoclast promotion in vitro vs. inhibition upon in vivo overexpression in OVX mice) further underscores the need for full-length Hepcidin-1 to capture the complete biological response .

Quote Request

Request a Quote for Hepcidin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.